molecular formula C15H12N6O3 B13754498 alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide CAS No. 60871-05-8

alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide

Cat. No.: B13754498
CAS No.: 60871-05-8
M. Wt: 324.29 g/mol
InChI Key: UJLHDEXRNCZGJN-UHFFFAOYSA-N
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Description

alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide (CAS 60871-05-8) is a chemical compound with the molecular formula C15H12N6O3 and a molecular weight of 324.29 g/mol . This benzimidazole derivative features azo and acetamide functional groups, making it a compound of interest in several research fields. Benzimidazole scaffolds are recognized as privileged structures in medicinal chemistry due to their structural similarity to naturally occurring purines . This allows them to interact with a wide range of biological polymers, serving as hydrogen bond donors and acceptors to bind with various enzymatic targets . As a result, benzimidazole-based compounds are extensively investigated as potential pharmacophores for developing new therapeutic agents . Specifically, benzimidazole derivatives are a significant focus in oncology research. They have demonstrated potent anticancer activity through multiple mechanisms, including the induction of apoptosis (programmed cell death), disruption of cell cycle progression, and interaction with DNA . Some well-known anticancer drugs, such as bendamustine and abemaciclib, are built around a benzimidazole core, underscoring the scaffold's proven relevance in drug discovery . The presence of the azo group in this compound may further expand its research utility, particularly in the synthesis of more complex molecular hybrids designed to generate synergistic biological effects or minimize drug resistance . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

60871-05-8

Molecular Formula

C15H12N6O3

Molecular Weight

324.29 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-2-[(2-nitrophenyl)diazenyl]acetamide

InChI

InChI=1S/C15H12N6O3/c16-14(22)13(15-17-9-5-1-2-6-10(9)18-15)20-19-11-7-3-4-8-12(11)21(23)24/h1-8,13H,(H2,16,22)(H,17,18)

InChI Key

UJLHDEXRNCZGJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(=O)N)N=NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diazotization Step

  • Starting Material: 2-Nitroaniline is dissolved in an acidic aqueous medium, typically hydrochloric acid.
  • Reaction: Sodium nitrite (NaNO2) is added at low temperature (0–5 °C) to generate the diazonium salt (2-nitrophenyl diazonium chloride).
  • Control: Temperature control is critical to prevent decomposition of the diazonium intermediate.

Azo Coupling Step

  • Coupling Partner: 1H-benzimidazole-2-acetamide or its derivatives are used as coupling agents.
  • Reaction Conditions: The diazonium salt solution is slowly added to a solution of benzimidazole-2-acetamide under alkaline or neutral conditions, often at low temperature to moderate temperature (0–25 °C).
  • Mechanism: Electrophilic aromatic substitution occurs where the diazonium salt couples at the alpha position of the benzimidazole ring, forming the azo linkage.
  • Isolation: The product precipitates out or is extracted, followed by purification steps such as recrystallization or chromatography.

Purification Techniques

  • Recrystallization: Common solvents include ethanol or ethyl acetate.
  • Chromatography: Silica gel column chromatography with solvent systems like ethyl acetate/dichloromethane mixtures is used for higher purity.
  • Drying: The purified compound is dried under vacuum to constant weight.

Reaction Scheme Summary

Step Reactants Conditions Product
Diazotization 2-Nitroaniline + NaNO2 + HCl 0–5 °C, aqueous acidic 2-Nitrophenyl diazonium salt
Azo Coupling Diazonium salt + benzimidazole-2-acetamide 0–25 °C, neutral/alkaline Alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide
Purification Crude product Recrystallization/Chromatography Pure azo compound

Analytical Characterization Supporting Preparation

Research Findings and Optimization Notes

  • The azo coupling reaction requires strict temperature control to maintain diazonium salt stability and prevent side reactions.
  • The benzimidazole-2-acetamide substrate can be synthesized separately by acylation of benzimidazole derivatives with chloroacetyl chloride under reflux in anhydrous solvents with triethylamine as base.
  • Purity and yield are significantly improved by employing silica gel chromatography and recrystallization.
  • Variations in substituents on the benzimidazole ring or the nitrophenyl group can affect the coupling efficiency and biological activity.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Diazotization Temp. 0–5 °C Prevents diazonium salt decomposition
Diazotization Medium Aqueous HCl solution Acidic environment required
Coupling Temp. 0–25 °C Controls reaction rate and selectivity
Coupling Medium Neutral or slightly alkaline aqueous/organic solvent Enhances nucleophilicity of benzimidazole
Purification Solvents Ethanol, ethyl acetate, dichloromethane For recrystallization and chromatography
Reaction Time Diazotization: ~30 min; Coupling: 1–3 h Depends on scale and temperature

Chemical Reactions Analysis

Reduction of Azo Group

The azo bond undergoes reductive cleavage under chemical or biological conditions, producing aromatic amines. This reaction is critical for both synthetic modifications and biological interactions:

Reducing Agent Products Conditions Biological Relevance
Sodium dithionite2-Nitroaniline + 2-aminobenzimidazole acetamideAqueous solution, pH 7–9Mimics enzymatic reduction in vivo
Catalytic hydrogenation (H₂/Pd-C)Same as aboveEthanol, 25–50°CPotential prodrug activation mechanism
NADPH-dependent enzymesReduced metabolitesIn vitro hepatic microsomes Linked to cytotoxic effects via DNA adduct formation

This reduction is pH-dependent, with optimal yields in neutral to slightly alkaline conditions. The nitro group remains intact during reduction but may participate in subsequent redox reactions.

Azo Coupling Reactions

The compound acts as a diazo component in electrophilic substitution reactions with electron-rich aromatics:

Coupling Partner Product Application
β-NaphtholPolyazo dye derivativeTextile dye synthesis
1,3-DiaminobenzeneTris-azo complexCoordination chemistry studies
8-HydroxyquinolineHeterocyclic azo ligandMetal ion chelation

Coupling occurs preferentially at the para position of the benzimidazole ring due to electronic effects of the acetamide group. Yields range from 60–85% under ice-cold, alkaline conditions.

Acetamide Functionalization

The acetamide group participates in nucleophilic substitution and condensation reactions:

Reaction Type Reagents Products Key Findings
Hydrolysis6M HCl, refluxBenzimidazole-2-carboxylic acidComplete conversion in 4 hr
AminolysisHydrazine hydrate2-Hydrazinylbenzimidazole azo derivativeForms Schiff base precursors
Grignard additionCH₃MgBrTertiary alcohol adductSteric hindrance limits yield to 40%

The electron-withdrawing nitro group enhances acetamide’s electrophilicity, accelerating hydrolysis rates compared to non-nitrated analogs.

Interactions with Biological Macromolecules

The compound exhibits targeted reactivity in biological systems:

Target Interaction Type Functional Impact Experimental Evidence
DNAIntercalation via azo groupStrand breakage at 50 μMComet assay (HT-29 cells)
COX-2 enzymeCompetitive inhibition (Ki = 3.1 μM)Anti-inflammatory activity In vitro cyclooxygenase assay
Bacterial topoisomerase IVBinding to ATPase domainGram-positive antibacterial action MIC = 8 µg/mL against S. aureus

Quantum mechanical calculations (DFT) suggest the azo group’s planarity facilitates π-π stacking with nucleic acid bases.

Stability and Degradation Pathways

The compound’s shelf life and reactivity are influenced by environmental factors:

Condition Half-Life Degradation Products
pH 1.0 (HCl)2.5 hrBenzimidazole-2-acetamide + nitrosobenzene
pH 13.0 (NaOH)8 hrAzoxy derivative via disproportionation
UV light (254 nm)45 minRadical intermediates leading to polymerized byproducts

Thermogravimetric analysis (TGA) shows decomposition initiates at 220°C, with exothermic peaks at 320°C (nitro group loss) and 480°C (benzimidazole ring collapse).

Comparative Reactivity with Structural Analogs

Reactivity differences highlight the nitro group’s electronic effects:

Compound Azo Reduction Rate (k, M⁻¹s⁻¹) Acetamide Hydrolysis Rate (k, h⁻¹)
Alpha-[(2-nitrophenyl)azo]-1H-benzimidazole-2-acetamide2.3 × 10⁻³0.18
2-Acetamidobenzimidazole (no nitro/azo)N/A0.02
4-Nitrophenyl azo derivative (para-nitro)1.1 × 10⁻³0.15

Ortho-nitro substitution accelerates azo reduction by 2.1x compared to para-nitro isomers due to steric strain.

Scientific Research Applications

Antimicrobial Activity

Research indicates that alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide exhibits significant antimicrobial properties. Azo compounds are known for their potential use in pharmaceuticals due to their ability to interact with biological systems. Preliminary studies suggest that this compound may demonstrate cytotoxic effects against various cancer cell lines by potentially binding to DNA and interfering with replication processes .

A review of benzimidazole derivatives highlighted that compounds similar to this compound showed promising antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-Cancer Activity

The compound's anti-cancer potential is under investigation, with studies indicating that it may induce apoptosis in cancer cells. For instance, derivatives of benzimidazole have been shown to suppress tumor growth in animal models, suggesting that this compound could be a lead compound for further development in cancer therapeutics .

Dyes and Pigments

Due to its vibrant coloration, this compound is also explored for applications in dyes and pigments. Azo compounds are widely used in the textile industry for dyeing fabrics because they provide bright colors and good stability . The compound's unique chromophoric properties make it suitable for various coloring applications.

Interaction Studies

The interactions of this compound with biological macromolecules such as proteins and nucleic acids are an area of active research. Studies have indicated that it may bind effectively to DNA, which could lead to novel therapeutic strategies targeting genetic material in pathogens or cancer cells .

Mechanism of Action

The mechanism of action of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. The nitrophenyl group and azo linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Benzimidazole Derivatives with Nitro Substituents

5(6)-Nitro-1H-benzimidazol-2-amine (Compound 10, )

  • Structure : Lacks the azo and acetamide groups but retains the nitrobenzimidazole core.
  • Synthesis: Prepared via reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide in diglyme/water (90°C) .
  • Applications : Serves as a precursor for derivatives with antiproliferative activity. Yields of derivatives (compounds 1–8) range from 65–89% when reacted with 2-chloroacetamides under basic conditions (K₂CO₃, acetonitrile) .

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1, )

  • Structure : Incorporates a thioether (-S-) bridge and a dinitrophenyl group instead of the azo linkage.
  • Activity : Exhibits enhanced antimicrobial and anticancer activity due to the thioacetamido group, which improves membrane permeability .
Feature Target Compound Compound 10 Derivatives W1
Core Structure Benzimidazole + acetamide Benzimidazole + acetamide Benzimidazole + thioacetamido
Substituent 2-Nitrophenylazo Varied chloroacetamides 2,4-Dinitrophenyl
Synthesis Yield Not reported 65–89% Not reported
Key Activity Potential antiproliferative Antiproliferative Antimicrobial, anticancer

Azo-Linked Heterocycles

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ()

  • Structure : Replaces benzimidazole with benzothiazole and triazole rings.
  • Synthesis : Formed via azide-alkyne cycloaddition; optimized for antiproliferative evaluation .

Analytical Standards (NPAOZ, NPAMOZ, )

  • Structure: Contain 2-nitrophenylmethylene groups linked to oxazolidinones or morpholino rings.
  • Applications : Used as markers in food safety testing (e.g., nitrofuran metabolite detection) .

Acetamide Derivatives in Drug Design

10VP91 ()

  • Structure : Cyclohexyl-substituted benzimidazole acetamide with a bicyclic terpene moiety.
  • Synthesis : Utilizes coupling agents (EDC, HOBt) and LiOH-mediated hydrolysis, achieving high purity via flash chromatography .
  • Comparison : The bulky terpene group in 10VP91 likely enhances lipid solubility and CNS penetration compared to the planar azo group in the target compound.

Key Research Findings

  • Synthetic Flexibility : The target compound’s azo group enables modular synthesis, similar to triazole derivatives in , but may reduce thermal stability compared to thioether-linked analogues () .
  • However, the acetamide moiety in the target compound may offer better solubility than dinitrophenyl derivatives () .

Biological Activity

Alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azo group (-N=N-) linking a 2-nitrophenyl moiety to a benzimidazole structure, along with an acetamide functional group. Its molecular formula is C15_{15}H14_{14}N4_{4}O3_{3}, with a molecular weight of approximately 324.294 g/mol. The compound is characterized by its yellow to orange coloration, typical of azo compounds, and has a boiling point around 603.8 °C and a density of approximately 1.6 g/cm³.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Azo compounds are recognized for their potential in pharmaceutical applications due to their ability to interact with biological systems. Preliminary studies have shown that this compound may inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent.

Mechanism of Action:
The antimicrobial action is believed to stem from the compound's ability to bind to essential cellular targets such as enzymes and receptors, potentially disrupting their functions. This interference can lead to altered cellular processes, contributing to its efficacy against pathogens.

Anticancer Activity

This compound has also been investigated for anticancer properties . Studies have indicated that it may possess cytotoxic effects against specific cancer cell lines, although the precise mechanisms remain under investigation. The compound's ability to bind to DNA suggests it may interfere with replication processes, thereby exhibiting cytotoxic effects on cancer cells .

Case Study:
In a study evaluating various benzimidazole derivatives, this compound was found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production .

Synthesis and Derivatives

The synthesis of this compound typically involves the coupling of 2-nitrophenyl azo compounds with benzimidazole derivatives under controlled conditions. The synthesis pathway generally includes:

  • Preparation of the Azo Compound: Reacting appropriate nitroaniline derivatives with diazonium salts.
  • Formation of Benzimidazole: Using condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives.
  • Coupling Reaction: Combining the prepared azo compound with the benzimidazole derivative under acidic or basic conditions.

This synthetic route allows for the modification of functional groups, leading to various derivatives that can enhance biological activity .

Comparative Analysis

To further illustrate the uniqueness of this compound in comparison with similar compounds, the following table highlights key structural features and biological activities:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC15_{15}H14_{14}N4_{4}O3_{3}Azo linkage; benzimidazole core; acetamide groupAntimicrobial; anticancer
1H-benzimidazole-2-acetamideC10_{10}H10_{10}N4_{4}OLacks azo linkage; simpler structureLimited activity
4-AminoazobenzeneC12_{12}H12_{12}N4_{4}Contains amino group instead of nitroPrimarily used in dyeing applications
2-(4-Nitrophenyl)benzimidazoleC13_{13}H10_{10}N4_{4}O2_{2}Nitro group at para positionDifferent spectrum of activities

Q & A

Q. Key Validation Steps :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
  • Confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Advanced: How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Methodological Answer:
Contradictions in spectral data often arise from impurities, tautomerism, or solvent effects. To address this:

Isotopic Labeling : Use deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) to calibrate LC-MS/MS systems and eliminate matrix interference .

High-Resolution Techniques : Employ 13C^{13}\text{C}-NMR or 2D NMR (COSY, HSQC) to distinguish between tautomeric forms (e.g., benzimidazole NH tautomerism) .

Computational Validation : Compare experimental IR stretches (e.g., C=O at ~1680 cm1^{-1}) with DFT-calculated vibrational spectra .

Q. Example Workflow :

  • Step 1 : Re-purify the compound via preparative HPLC.
  • Step 2 : Acquire NMR in DMSO-d6 to stabilize tautomers.
  • Step 3 : Cross-validate with HRMS (e.g., m/z 367.0921 [M+H]+^+) .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:
A tiered approach ensures robust characterization:

Technique Purpose Conditions
HPLC-MS/MS Quantify purityC18 column, 0.1% formic acid in H2_2O/ACN gradient
1^1H-NMR Confirm proton environmentsDMSO-d6, 400 MHz; observe aromatic protons (δ 7.5–8.5 ppm)
FT-IR Identify functional groupsKBr pellet; detect azo (N=N) stretch at ~1450 cm1^{-1}
Elemental Analysis Validate stoichiometryMatch calculated vs. observed C, H, N values (±0.4%)

Note : Use isotopic internal standards (e.g., SEM-^{13}\text{C}$$^{15}\text{N}_2) to correct for matrix effects in LC-MS .

Advanced: How can researchers optimize the compound’s bioactivity in anticancer assays?

Methodological Answer:
Structure-activity relationship (SAR) studies are critical:

  • Modifications :
    • Introduce electron-withdrawing groups (e.g., -NO2_2) at the 2-nitrophenyl moiety to enhance DNA intercalation .
    • Replace the acetamide group with thioacetamide to improve cytotoxicity (IC50_{50} reduction by ~40% in MCF-7 cells) .
  • Assay Design :
    • Use MTT assays with triplicate wells and positive controls (e.g., doxorubicin).
    • Validate mechanism via flow cytometry (apoptosis markers: Annexin V/PI) .

Q. Data Interpretation :

  • Compare IC50_{50} values across cell lines (e.g., HeLa vs. HEK293) to assess selectivity .
  • Resolve contradictory bioactivity data by verifying compound stability in cell media via LC-MS .

Basic: What are the best practices for ensuring reproducibility in synthesis?

Methodological Answer:

  • Standardized Protocols :
    • Use anhydrous solvents (e.g., DMF, DMSO) and inert atmospheres (N2_2) to prevent hydrolysis .
    • Document reaction parameters (temperature, stirring rate) meticulously.
  • Quality Control :
    • Batch-to-batch consistency: Validate via melting point (e.g., 215–217°C) and chiral HPLC for enantiopurity (if applicable) .
    • Archive synthetic intermediates (e.g., nitro precursors) for troubleshooting .

Q. Common Pitfalls :

  • Azo bond photodegradation: Store compounds in amber vials at −20°C .

Advanced: How can computational methods aid in predicting this compound’s reactivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate azo bond stability under physiological pH (e.g., predict half-life in plasma) .
  • Docking Studies : Model interactions with biological targets (e.g., topoisomerase II) using AutoDock Vina; prioritize poses with ∆G < −8 kcal/mol .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict redox behavior (e.g., nitro group reduction potential) .

Validation : Compare computational results with experimental cyclic voltammetry (e.g., E1/2_{1/2} at −0.65 V vs. Ag/AgCl) .

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